molecular formula C6H10ClNO4S B2984153 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride CAS No. 2024418-01-5

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride

Cat. No.: B2984153
CAS No.: 2024418-01-5
M. Wt: 227.66
InChI Key: AWBPKDNBYMJVQE-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C6H10ClNO4S It is a sulfonyl chloride derivative containing an oxazolidinone ring, which is a five-membered ring with both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid+SOCl23-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride+SO2+HCl\text{3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonic acid+SOCl2​→3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The oxazolidinone ring can undergo reduction under specific conditions to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Sulfonamide derivatives: Formed from the reaction with amines.

    Sulfonate esters: Formed from the reaction with alcohols.

    Sulfonic acid: Formed from hydrolysis.

    Amines: Formed from the reduction of the oxazolidinone ring.

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Medicinal chemistry: The compound is used in the synthesis of potential pharmaceutical agents

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4S/c7-13(10,11)5-1-2-8-3-4-12-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBPKDNBYMJVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024418-01-5
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propane-1-sulfonyl chloride
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